1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea
Description
Properties
IUPAC Name |
1-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-15-7-3-13(4-8-15)10-21-17(24)23-18-22-16(11-25-18)14-5-1-12(9-20)2-6-14/h1-8,11H,10H2,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZDFPZXPTIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a cyanophenyl derivative under acidic conditions. The resulting thiazole intermediate is then reacted with 4-fluorobenzyl isocyanate to form the final urea compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require catalysts or reagents such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.
Chemical Reactions Analysis
Formation of Diaryl Urea Precursor
The synthesis likely begins with the preparation of a diaryl urea intermediate.
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Starting Material : 4-Aminobenzonitrile reacts with triphosgene in dioxane at 80°C for 24 hours to form 4-isocyanatobenzonitrile (5 ) .
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Reaction with Aniline : 5 is treated with substituted anilines (e.g., 4-fluorobenzylamine) in tetrahydrofuran (THF) to yield diaryl ureas (6a–o ). For example, 1-(4-cyanophenyl)-3-(3-fluorophenyl)urea (6a ) is synthesized with an 87.2% yield .
| Step | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| 1 | Triphosgene, dioxane, 80°C, 24 h | 87.2% | Diaryl urea (6a–o ) |
Reduction to Thioamide
The cyano group in the diaryl urea precursor is reduced to a thioamide.
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Conditions : Magnesium chloride and sodium hydrogensulfide in N,N-dimethylformamide (DMF) at room temperature overnight .
| Step | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| 2 | MgCl₂, NaHS, DMF, room temperature, overnight | 58.7% | Thioamide (7a–o ) |
Cyclization to Thiazole
The thioamide undergoes cyclization with 1,3-dichloroacetone to form the thiazole ring.
| Step | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| 3 | 1,3-Dichloroacetone, THF, 50°C, 7 h | 50.3% | Thiazole (8a–o ) |
Substitution with Piperazine
The chloromethyl group in the thiazole is displaced by piperazine via nucleophilic substitution.
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Conditions : Piperazine, ethanol, room temperature, 2 hours .
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Example : Reaction of 8a with piperazine yields 9a (78.1% yield) .
| Step | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| 4 | Piperazine, ethanol, room temperature, 2 h | 78.1% | Final urea (9a–o ) |
Key Observations
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Yield Trends : Thioamide reduction and thiazole cyclization are lower-yield steps compared to diaryl urea formation and piperazine substitution .
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Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, chloro) on the aniline reactant enhance yields in diaryl urea formation .
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Structural Diversity : Variations in the aryl substituents (e.g., 3-chloro-4-fluorophenyl, 4-fluorobenzyl) are accommodated in the synthesis framework, suggesting broad applicability .
Research Findings
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Pharmacophore Design : Hybrid structures combining diaryl urea and thiazole motifs are designed to optimize biological activity, though specific data for the target compound is not provided in the sources .
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Analytical Validation : ESI-MS and TLC are used to confirm product identities, with molecular weights and mass spectra aligning with theoretical values .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing chemists to develop more complex structures for various applications.
- Coordination Chemistry : It can act as a ligand in coordination chemistry, forming complexes with transition metals which are crucial for catalysis.
Biology
- Enzyme Inhibitor Studies : The compound has been investigated for its potential to inhibit specific enzymes, which may play a role in various biological pathways. Its thiazole moiety is particularly relevant in targeting enzyme active sites .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further research in antibiotic development .
Medicine
- Therapeutic Properties : Research has explored its anti-inflammatory and anticancer activities. For example, analogs of this compound have shown promise in inhibiting cancer cell proliferation in vitro .
- Drug Development : The unique structural features allow for modifications that can enhance pharmacological profiles, leading to the development of new therapeutic agents targeting diseases such as cancer and inflammatory disorders .
Industry
- Advanced Materials Development : The compound is utilized in the synthesis of advanced materials, which can be applied in various industrial contexts including electronics and coatings.
- Specialty Chemicals Production : It serves as a precursor for producing specialty chemicals that find applications across different sectors such as agriculture and pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against three classes of analogs:
Substituted Phenylurea-Thiazole Derivatives
Compounds such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) and 1-(3,5-dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) () share the urea-thiazole scaffold but differ in substituent electronegativity and steric bulk. Key comparisons include:
Thiophenylthiazole-Urea Derivatives
Compounds like TTU6 and TTU13 () replace the cyanophenyl group with thiophene, altering electronic and steric profiles:
The absence of thiophene in the target compound may reduce sulfur-mediated interactions but improve oxidative stability compared to TTU6/TTU13 .
Key Research Findings and Implications
- Synthetic Flexibility : The urea-thiazole core permits diverse substitution (e.g., halogens, CF₃, CN) to tune properties like logP, solubility, and target affinity .
- Bioactivity Correlations : Electron-withdrawing groups (CN, F) enhance binding to enzymes (e.g., FabK) or receptors via dipole and hydrogen-bond interactions .
- Stability Considerations: Fluorinated benzyl groups (as in the target compound) may confer metabolic resistance over non-fluorinated analogs, as seen in pharmacokinetic studies of related ureas .
Biological Activity
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a thiazole moiety, which is often linked to various biological activities, particularly in anticancer research.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data of Related Thiazole Compounds
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 10.10 | Apoptosis |
| 2 | HepG2 | 5.36 | Apoptosis |
| 3 | MCF-7 | 3.21 | Apoptosis |
| 4 | HepG2 | 2.32 | Apoptosis |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiazole ring and substituents on the phenyl groups significantly influence the biological activity of these compounds. For example:
- The presence of electron-donating groups enhances cytotoxicity.
- Substituting different aromatic rings can optimize binding affinity to target proteins involved in cancer progression.
Study 1: Evaluation of Antiproliferative Activity
A study conducted on a series of thiazole derivatives, including those similar to this compound, demonstrated that compounds with a fluorine atom exhibited enhanced antiproliferative activity against cancer cell lines compared to their non-fluorinated counterparts. The fluorine substitution was found to increase lipophilicity, facilitating better membrane penetration and bioavailability.
Study 2: Mechanistic Insights
In vivo studies utilizing tumor-bearing mouse models revealed that certain thiazole derivatives could effectively target and reduce tumor growth. Mechanistic investigations suggested that these compounds induce apoptosis through mitochondrial pathways and modulate key signaling pathways associated with cell survival.
Q & A
Q. What are the established synthetic routes for 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea, and how do reaction conditions impact yield?
Methodological Answer: The synthesis of urea derivatives like this compound typically involves coupling aromatic isocyanates with amines. For example, analogous compounds are synthesized by reacting substituted isocyanates (e.g., 4-fluorobenzyl isocyanate) with thiazol-2-amine derivatives under inert solvents (e.g., dichloromethane or toluene) and reflux conditions . A base such as triethylamine is often added to neutralize HCl byproducts. Reaction yields are influenced by:
Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths and angles, confirming the spatial arrangement of the thiazole, cyanophenyl, and fluorobenzyl groups (e.g., analogous thiazole-urea structures in ).
- NMR spectroscopy :
- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages (e.g., deviations <0.3% indicate high purity ).
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for this compound across different assays?
Methodological Answer: Contradictions may arise from:
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or temperature alter compound stability or solubility. Pre-solubility testing in assay media is critical .
- Impurities : Trace byproducts (e.g., unreacted isocyanate) can confound results. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity via HPLC (>95%) .
- Target specificity : Use computational docking (e.g., AutoDock Vina) to assess binding mode consistency across protein conformations. For example, fluorobenzyl groups may exhibit variable hydrophobic interactions with target pockets .
Q. What computational strategies are effective in predicting the physicochemical properties and target interactions of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies for redox activity) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with kinases or GPCRs) to assess binding stability. The cyanophenyl group’s electron-withdrawing nature may enhance π-π stacking with aromatic residues .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability, guiding derivative design for improved bioavailability .
Q. How can structural modifications enhance the selectivity of this compound for specific biological targets?
Methodological Answer:
- Substituent engineering :
- Bioisosteric replacement : Swap the thiazole ring with oxadiazole to alter hydrogen-bonding capacity while retaining planar geometry .
- SAR studies : Synthesize derivatives with incremental changes (e.g., halogens at different positions) and correlate structural features with activity trends using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
